molecular formula C20H19F3IN3O5 B1684329 Ro4987655 CAS No. 874101-00-5

Ro4987655

Katalognummer: B1684329
CAS-Nummer: 874101-00-5
Molekulargewicht: 565.3 g/mol
InChI-Schlüssel: FIMYFEGKMOCQKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Ro-4987655 wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhaltenDas Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen .

Industrielle Produktionsverfahren für Ro-4987655 umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff hergestellt und kann zur langfristigen Stabilität bei -20 °C gelagert werden .

Analyse Chemischer Reaktionen

Ro-4987655 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wirkmechanismus

Ro-4987655 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting MEK1 and MEK2, Ro-4987655 prevents the activation of downstream signaling molecules, leading to the suppression of tumor cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ro-4987655 ist einzigartig in seiner hohen Selektivität und Potenz für MEK1 und MEK2 im Vergleich zu anderen MEK-Inhibitoren. Zu ähnlichen Verbindungen gehören:

Ro-4987655 zeichnet sich durch seine hohe Selektivität und orale Bioverfügbarkeit aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht

Biologische Aktivität

RO4987655, also known as CH4987655, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting MEK1 and MEK2. It has shown significant potential in treating various cancers, particularly those driven by RAS and RAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound inhibits the MEK signaling pathway, which is crucial for cell proliferation and survival in many tumors. By blocking MEK1/2 activity, it disrupts downstream signaling to ERK1/2, leading to reduced tumor cell growth and proliferation. The compound has demonstrated potent anti-tumor activity in preclinical models and early clinical trials.

Pharmacokinetics

  • Administration : this compound is administered orally.
  • Dosing : The maximum tolerated dose (MTD) was established at 8.5 mg twice daily.
  • Half-Life : Approximately 4 hours.
  • Target Inhibition : At MTD, target inhibition was high (mean 75%) and sustained over time.

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through various biomarkers:

  • pERK Inhibition : Significant suppression of phosphorylated ERK (pERK) levels was observed in peripheral blood mononuclear cells.
  • Tumor Response : A reduction in tumor glucose uptake measured by fluorodeoxyglucose positron emission tomography (FDG-PET) was noted in 79.4% of patients treated.

Phase I Dose-Escalation Study

A phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:

  • Adverse Events : Common side effects were rash (91.8%), gastrointestinal disorders (69.4%), and skin toxicity.
  • Clinical Benefit : 21.1% of patients exhibited clinical benefit, with partial responses recorded.

Phase I Expansion Study

This study focused on specific populations with BRAF and KRAS mutations:

  • Participants : Included patients with BRAF V600-mutated melanoma, KRAS-mutant non-small cell lung cancer (NSCLC), and colorectal cancer.
  • Response Rates :
    • BRAF-mutated melanoma: 24% achieved partial response.
    • KRAS-mutant NSCLC: 11% achieved partial response.
    • No responses were seen in KRAS-mutant colorectal cancer.

Efficacy Assessment

Sequential tumor sampling revealed:

  • ERK Phosphorylation : Decreased levels across all cohorts post-treatment.
  • Ki-67 Expression : Variability in modulation among different tumor types.

Data Table Summary

Study TypePopulationMTD (mg)Clinical Benefit (%)Common AEs
Phase I Dose-EscalationAdvanced solid tumors8.521.1Rash, GI disorders
Phase I ExpansionBRAF/KRAS mutated cancers8.5Varies by cohortRash, acneiform dermatitis

Q & A

Basic Research Questions

Q. What is the molecular mechanism of RO4987655 as a MEK inhibitor, and how does its allosteric binding mode influence selectivity?

this compound is an ATP-noncompetitive, allosteric MEK1/MEK2 inhibitor with an IC50 of 5.2 nM. Its selectivity arises from interactions with residues (e.g., Lys97, Val127, Ser212) in an allosteric pocket, as revealed by co-crystal structural studies . This binding mode prevents MEK1/2 activation by RAF kinases, suppressing downstream ERK phosphorylation. Kinase profiling confirmed selectivity: this compound inhibits MEK1/MEK2 at nM concentrations but does not affect 400+ other kinases at 10 μM .

Q. How is this compound’s metabolic stability and pharmacokinetic profile optimized for in vivo studies?

The compound’s 3-oxo-oxazinane ring structure enhances metabolic stability, enabling sustained target engagement in preclinical models . In murine xenografts, oral doses of 1.0–5.0 mg/kg achieved significant tumor growth inhibition (TGI: 119%–150%) with minimal brain penetration, reducing CNS-related toxicity risks .

Q. What in vitro assays are used to validate this compound’s anti-proliferative effects in KRAS/BRAF-mutant cell lines?

Standard assays include:

  • pERK1/2 inhibition : Western blotting or ELISA to quantify ERK phosphorylation suppression (e.g., IC50 = 0.1–1.0 μM in NCI-H2122 cells) .
  • Cell viability : MTT or ATP-based assays in panels of KRAS-mutant (e.g., NSCLC, colorectal) and BRAF-mutant (e.g., melanoma) lines .

Advanced Research Questions

Q. How do feedback mechanisms like PI3K/AKT activation limit this compound’s efficacy, and what experimental strategies address this?

this compound treatment induces compensatory PI3K/AKT pathway activation via:

  • pAKT upregulation : Observed in xenografts at day 3 post-treatment, likely due to MEK inhibition relieving ERK-mediated negative feedback on RTKs .
  • Methodological approaches : Reverse-phase protein array (RPPA) analysis of tumor lysates tracks dynamic changes in pAKT, pMEK, and pEGFR . Combination studies with PI3K/AKT inhibitors (e.g., GDC-0941) in xenografts show enhanced antitumor activity .

Q. What explains the discrepancy between [18F] FDG-PET metabolic responses and this compound dose in clinical trials?

In phase I trials, [18F] FDG-PET SUVpeak reductions correlated with this compound dose in melanoma patients (R² = 0.42) but not in heterogeneous cohorts due to:

  • Tumor heterogeneity : Clear cell sarcoma outliers skewed dose-response correlations .
  • pERK inhibition dynamics : Melanoma patients showed stronger correlations between SUVpeak decline and PBMC pERK suppression (R = 0.37, p < 0.01) .
  • Methodological refinement : Stratifying analyses by tumor type and excluding non-responders improves data interpretation .

Q. How do time-course [18F] FDG-PET and RPPA elucidate this compound’s biphasic metabolic effects in xenografts?

In NCI-H2122 xenografts:

  • Early metabolic suppression : [18F] FDG uptake decreased by 15.4% at 2 hours and 44% at day 1 (p < 0.05), linked to pERK1/2 inhibition .
  • Late rebound : Uptake rebounded by day 3 (33.6% decline vs. baseline) due to PI3K/AKT activation, confirmed via RPPA showing pAKT upregulation .
  • Immunohistochemistry : GLUT1 downregulation at day 3 correlated with acute metabolic suppression, while hexokinase-1 changes were insignificant .

Q. What preclinical evidence supports this compound’s specificity for KRAS G12D mutants, and how does this inform clinical trial design?

Computational models (DeepTarget) predict this compound preferentially targets KRAS G12D mutants (DKS score = 0.31) over wild-type KRAS . However, in vitro and in vivo validations are pending. Clinical trials (NCT00817518) selected patients with KRAS/BRAF-mutant tumors, achieving partial responses in melanoma .

Q. How are resistance mechanisms to this compound characterized in longitudinal studies?

Key findings include:

  • MAPK pathway reactivation : Increased pC-Raf and pMEK1/2 in xenografts by day 3, suggesting RAF dimer-mediated adaptive resistance .
  • Cyclin D1 upregulation : Limits antiproliferative effects by promoting cell cycle progression .
  • Methodology : Sequential tumor biopsies analyzed via RPPA and phospho-kinase arrays track resistance markers .

Q. Methodological Guidelines

Q. What statistical models are used to analyze dose-response relationships in this compound studies?

  • Linear regression : Correlate SUVpeak changes with dose (e.g., slope = -0.025, p = 0.006 in melanoma) .
  • Mixed-effects models : Account for inter-patient variability in PET data .
  • Pathway analysis : Ingenuity Pathway Analysis (IPA) links RPPA data to signaling networks .

Q. How is RPPA optimized for quantifying this compound’s effects on MAPK/PI3K pathways?

  • Chip preparation : Tumor lysates printed on Zeptosens chips with triplicate spots for reproducibility .
  • Data normalization : ZeptoVIEW 3.1 software aligns fluorescence signals to reference markers .
  • Validation : Parallel Western blotting for key nodes (e.g., pERK, pAKT) ensures accuracy .

Eigenschaften

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026099
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874101-00-5
Record name RO-4987655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4987655
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-4987655
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(E)-3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-[(3-methylcarbamoyl-propoxyimino)-methyl]-benzamide (8.0 g, 13.5 mmol) obtained in Step C of Example 28 was suspended in methylene chloride (240 ml), and borane-pyridine complex (5.45 ml, 53.8 mmol) and dichloroacetic acid (6.65 ml, 80.8 mmol) were added thereto at room temperature. The reaction mixture was stirred at room temperature for 15 hours, and dichloromethane was removed under reduced pressure with a rotary evaporator. The residue was diluted with 1,2-dichloroethane (240 ml), and the mixture was stirred at 60° C. for 8 hours, and filtered. The residue obtained by concentrating the filtrate was diluted with ethyl acetate (800 ml), and washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml). The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1)) to give 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-(3-oxo-[1,2]oxazinan-2-ylmethyl)-benzamide (Compound G-1, 6.93 g, 91% yield).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ro4987655
Ro4987655
Ro4987655
Ro4987655
Ro4987655
Ro4987655

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.